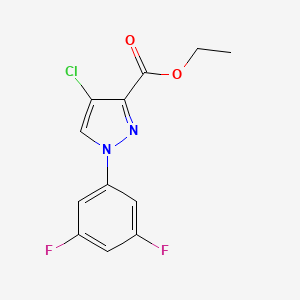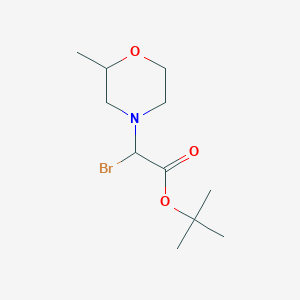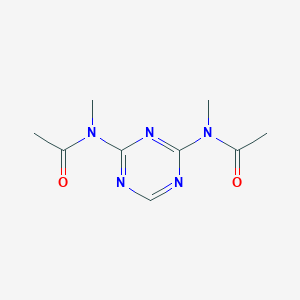
N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is a compound belonging to the triazine family, characterized by a triazine ring substituted with N-methylacetamide groups. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) typically involves the reaction of cyanuric chloride with N-methylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) follows similar synthetic routes but with larger reaction vessels and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water and acidic or basic conditions, the compound can hydrolyze to form corresponding amides and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, amides, and various oxidized or reduced forms of the original compound.
科学研究应用
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine-based compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Another triazine derivative with different substituents, used in various applications.
Propazine: A triazine herbicide with similar structural features but different functional groups.
Diethylhexyl butamido triazone: A triazine-based UV filter used in sunscreens.
Uniqueness
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
111829-52-8 |
|---|---|
分子式 |
C9H13N5O2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
N-[4-[acetyl(methyl)amino]-1,3,5-triazin-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H13N5O2/c1-6(15)13(3)8-10-5-11-9(12-8)14(4)7(2)16/h5H,1-4H3 |
InChI 键 |
FQEFYSJQAOOYSS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C)C1=NC(=NC=N1)N(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


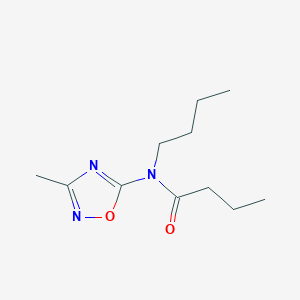

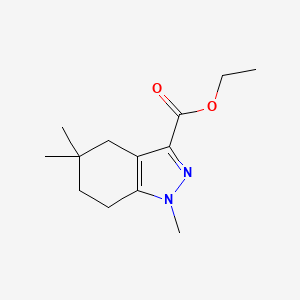
![2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12938482.png)
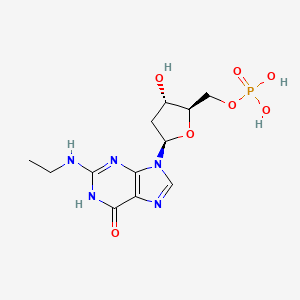
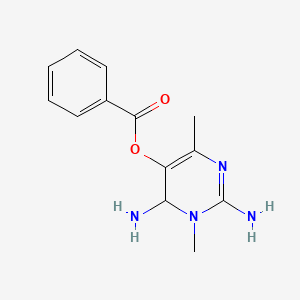


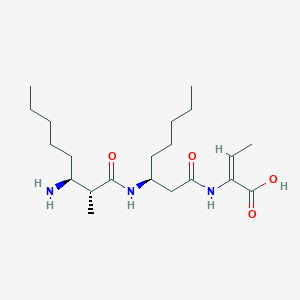

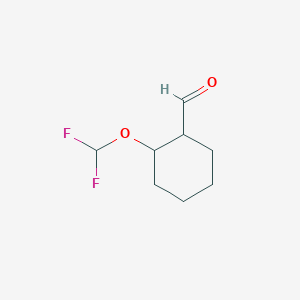
![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
